2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylpiperazin-1-yl)acetamide
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Overview
Description
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylpiperazin-1-yl)acetamide is an organic compound with a unique molecular structure that includes both cyclopropyl and piperazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Route 1: : Begin with the cyclopropyl ketone derivative, react it with hydrazine hydrate to form the hydrazone. Cyclize this intermediate using a suitable oxidizing agent to yield the pyridazinone core. Finally, couple the pyridazinone with 4-methylpiperazine and acetamide to form the desired compound.
Route 2: : Start from 3-cyclopropyl-6-hydrazinopyridazine, react it with chloroacetyl chloride in the presence of a base to form the acetamide intermediate, which is then treated with 4-methylpiperazine to obtain the final product.
Industrial Production Methods
Large Scale Synthesis: : Optimize the above synthetic routes by scaling up the reactants and ensuring the reactions are carried out in high-yield conditions. Utilize continuous flow chemistry techniques to increase efficiency and reduce reaction times.
Purification: : Use high-performance liquid chromatography (HPLC) or recrystallization methods to purify the compound after synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions to form corresponding N-oxides, which could be useful intermediates in further chemical transformations.
Reduction: : Reduction of the pyridazinone moiety could yield a hydroxylamine derivative.
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: : Use of m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide under acidic conditions.
Reduction: : Employing sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Utilizing strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate nucleophilic species.
Major Products Formed
Oxidation: : Formation of N-oxides and possibly hydroxylated derivatives.
Reduction: : Formation of hydroxylamines.
Substitution: : Creation of various substituted acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysts: : It could serve as a ligand in metal-catalyzed reactions, influencing the reactivity and selectivity of the catalytic process.
Biology
Enzyme Inhibitors: : Potential use as an enzyme inhibitor due to its ability to interact with protein active sites through its piperazine and pyridazinone groups.
Medicine
Drug Development: : Investigated for its potential use in developing therapeutic agents for treating diseases like cancer, due to its structural similarity to known bioactive compounds.
Industry
Material Science: : Could be employed in the synthesis of novel polymers or materials with unique properties due to its stable cyclopropyl and piperazine moieties.
Mechanism of Action
Enzyme Interaction: : The compound interacts with specific enzyme active sites, potentially acting as a competitive inhibitor.
Molecular Targets: : Likely targets include enzymes with pyridazinone or piperazine-binding pockets, disrupting their normal function.
Pathways Involved: : May affect metabolic pathways involving nitrogen-containing heterocycles, interfering with enzyme function and leading to therapeutic effects.
Comparison with Similar Compounds
Unique Features
Cyclopropyl Group: : Provides rigidity and unique steric effects.
Pyridazinone Moiety: : Contributes to the compound's ability to engage in various chemical reactions and biological interactions.
Similar Compounds
2-(2-oxo-2,3-dihydro-1H-pyridazin-3-yl)-N-(4-methylpiperazin-1-yl)acetamide: : Similar structure but lacks the cyclopropyl group.
N-(4-methylpiperazin-1-yl)-2-oxo-2,3-dihydro-1H-pyridazine-3-carboxamide: : Contains a pyridazine core and piperazine but with different substituents.
Cyclopropylamide derivatives: : Other compounds featuring cyclopropyl groups with varied functional groups, affecting their reactivity and application profiles.
That gives a broad yet thorough overview of this intriguing compound. Any specific applications or reactions catch your eye?
Properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(4-methylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-17-6-8-18(9-7-17)16-13(20)10-19-14(21)5-4-12(15-19)11-2-3-11/h4-5,11H,2-3,6-10H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUNZBBKKJGRDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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